molecular formula C12H15N3O B12123929 1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl-

1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl-

Cat. No.: B12123929
M. Wt: 217.27 g/mol
InChI Key: WGOVOKJVWDPAFL-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethoxyphenyl group and a methyl group

Preparation Methods

The synthesis of 1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- can be compared with other similar compounds in the pyrazole family, such as:

  • 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
  • 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine
  • 4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of 1H-Pyrazol-5-amine, 1-(4-ethoxyphenyl)-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-3-16-11-6-4-10(5-7-11)15-12(13)8-9(2)14-15/h4-8H,3,13H2,1-2H3

InChI Key

WGOVOKJVWDPAFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=N2)C)N

Origin of Product

United States

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